![molecular formula C9H10N2 B11921305 1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1',2'-Dihydrospiro[cyclopropan-1,3'-pyrrolo[3,2-C]pyridin] ist eine komplexe organische Verbindung, die sich durch eine einzigartige spirocyclische Struktur auszeichnet. Diese Verbindung ist im Bereich der pharmazeutischen Chemie von großem Interesse, da sie potenzielle biologische Aktivitäten und strukturelle Neuheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1',2'-Dihydrospiro[cyclopropan-1,3'-pyrrolo[3,2-C]pyridin] erfolgt typischerweise in einem mehrstufigen Verfahren. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion eines Cyclopropanderivats mit einem Pyrrolo[3,2-C]pyridin-Vorläufer in Gegenwart eines geeigneten Katalysators die gewünschte spirocyclische Verbindung ergeben .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, beinhalten, um höhere Ausbeuten und Reinheit zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
1',2'-Dihydrospiro[cyclopropan-1,3'-pyrrolo[3,2-C]pyridin] kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für die Bromierung.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation ein Keton- oder Carbonsäurederivat ergeben, während die Reduktion einen Alkohol ergeben kann.
Analyse Chemischer Reaktionen
Types of Reactions
1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1',2'-Dihydrospiro[cyclopropan-1,3'-pyrrolo[3,2-C]pyridin] hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antitumoraktivität.
Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung aufgrund seiner einzigartigen Struktur und biologischen Aktivität.
Wirkmechanismus
Der Wirkmechanismus von 1',2'-Dihydrospiro[cyclopropan-1,3'-pyrrolo[3,2-C]pyridin] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die spirocyclische Struktur ermöglicht es ihm, in einzigartige Bindungsstellen an Enzymen oder Rezeptoren zu passen, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Die genauen Pfade und Zielstrukturen können je nach dem jeweiligen biologischen Kontext variieren.
Wirkmechanismus
The mechanism of action of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridine] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1',2'-Dihydrospiro[cyclopropan-1,3'-pyrrolo[3,2-B]pyridin]
- 5'-Brom-1',2'-dihydrospiro[cyclopropan-1,3'-pyrrolo[2,3-B]pyridin]
Einzigartigkeit
1',2'-Dihydrospiro[cyclopropan-1,3'-pyrrolo[3,2-C]pyridin] ist aufgrund seiner spezifischen spirocyclischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C9H10N2/c1-4-10-5-7-8(1)11-6-9(7)2-3-9/h1,4-5,11H,2-3,6H2 |
InChI-Schlüssel |
SSOVAQXWCYIFSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CNC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



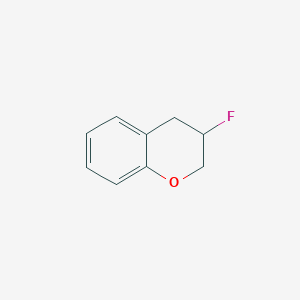
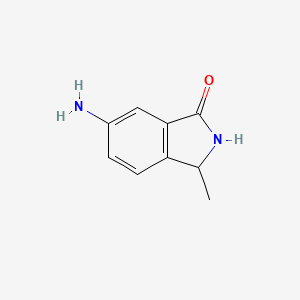
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)
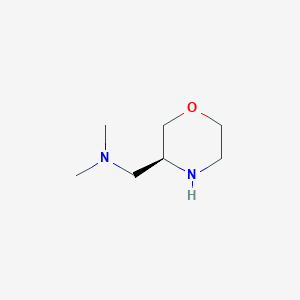
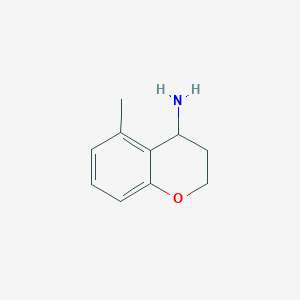
![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)

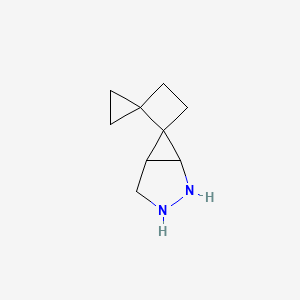
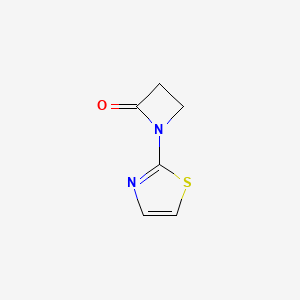

![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)
